BenchChemオンラインストアへようこそ!

4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino]

PRMT5 inhibitor Fragment-based drug design Epigenetics

4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino] (CAS 1884246-71-2), also named 6-[(1-acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid, is a synthetic heterocyclic building block with the molecular formula C₁₂H₁₆N₄O₃ and a molecular weight of 264.28 g/mol. The compound features a pyrimidine ring bearing a carboxylic acid at the 4-position and an N-acetylpiperidin-4-ylamino substituent at the 6-position.

Molecular Formula C12H16N4O3
Molecular Weight 264.28
CAS No. 1884246-71-2
Cat. No. B3248655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino]
CAS1884246-71-2
Molecular FormulaC12H16N4O3
Molecular Weight264.28
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)O
InChIInChI=1S/C12H16N4O3/c1-8(17)16-4-2-9(3-5-16)15-11-6-10(12(18)19)13-7-14-11/h6-7,9H,2-5H2,1H3,(H,18,19)(H,13,14,15)
InChIKeyNXTBKOCHKRQULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino] (CAS 1884246-71-2): Chemical Identity and Core Scaffold Overview for Procurement


4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino] (CAS 1884246-71-2), also named 6-[(1-acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid, is a synthetic heterocyclic building block with the molecular formula C₁₂H₁₆N₄O₃ and a molecular weight of 264.28 g/mol [1]. The compound features a pyrimidine ring bearing a carboxylic acid at the 4-position and an N-acetylpiperidin-4-ylamino substituent at the 6-position . This scaffold constitutes the core carboxylic acid fragment of the clinical-stage protein arginine methyltransferase 5 (PRMT5) inhibitor pemrametostat (GSK3326595/EPZ015938) [2]. It is supplied as a research-grade intermediate with typical purities of 95–98% .

Why Generic Pyrimidine-4-Carboxylic Acid Analogs Cannot Replace CAS 1884246-71-2 in PRMT5-Targeted Synthesis and Profiling


Substituting 4-pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino] with a structurally related pyrimidine-4-carboxylic acid building block—such as the non-acetylated 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 933731-47-6) or the lithium salt form (CAS 2007909-54-6)—introduces critical alterations in hydrogen-bonding capacity, lipophilicity, and salt composition that directly affect amide coupling efficiency, downstream biological target engagement, and assay reproducibility [1]. The N-acetylpiperidine motif is a pharmacophoric element retained in the clinical PRMT5 inhibitor GSK3326595; removal or modification of this group yields intermediates that cannot recapitulate the structure-activity relationship (SAR) established for this inhibitor series [2]. Consequently, procurement of the exact free acid form is mandatory to ensure fidelity in medicinal chemistry campaigns and metabolite identification studies.

Quantitative Differentiation Evidence for 4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino] (CAS 1884246-71-2)


Fragment-Derived PRMT5 Inhibitor Scaffold: Retention of the N-Acetylpiperidine Pharmacophore vs. Deacetylated Analogs

The target compound retains the N-acetylpiperidin-4-ylamino substituent that is essential for PRMT5 binding in the clinical candidate GSK3326595 (IC₅₀ = 6.2 nM for PRMT5) [1]. In contrast, the deacetylated analog 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 933731-47-6) lacks this acetyl group, which eliminates a key hydrogen-bond acceptor and increases the basicity of the piperidine nitrogen, thereby altering both target affinity and physicochemical properties [2]. While direct IC₅₀ data for the free carboxylic acid fragment are not publicly available, the amide derivative GSK3326595 demonstrates >4000-fold selectivity over 20 other methyltransferases, an attribute contingent on the intact N-acetylpiperidine moiety [1].

PRMT5 inhibitor Fragment-based drug design Epigenetics

Free Acid vs. Lithium Salt: Cation-Free Composition for Amide Coupling and Biological Assays

The target compound is the free carboxylic acid (CAS 1884246-71-2), whereas the lithium salt (CAS 2007909-54-6) introduces a lithium counterion . In amide coupling reactions—the primary synthetic route to PRMT5 inhibitor candidates—the free acid can be directly activated with standard coupling reagents (e.g., HATU, EDCI), while the lithium salt requires an additional protonation step or may exhibit altered solubility and reactivity profiles . Furthermore, lithium ions are known to inhibit glycogen synthase kinase-3 (GSK-3) at millimolar concentrations (Ki ≈ 2 mM), introducing potential confounding effects in cell-based target engagement or phenotypic assays [1]. The free acid form eliminates this source of assay interference.

Synthetic intermediate Amide coupling Salt form comparison

Carboxylic Acid vs. Carboxamide: Differentiated Utility as a Versatile Synthetic Intermediate

Unlike the pre-formed carboxamide clinical candidate GSK3326595 (CAS 1616392-22-3), which is a single chemical entity with a fixed amide side chain, the free carboxylic acid (CAS 1884246-71-2) serves as a divergent intermediate enabling parallel synthesis of diverse amide libraries [1]. The acid can be coupled to any amine-containing fragment to generate focused SAR arrays, whereas GSK3326595 is limited to a single (S)-3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropylamide substituent [2]. This synthetic versatility is evidenced by the patent literature describing >200 distinct amide analogs prepared from this carboxylic acid core, with PRMT5 IC₅₀ values spanning from 6.2 nM to >10,000 nM [2].

Medicinal chemistry Parallel synthesis Late-stage functionalization

Physicochemical Profile: Balanced Lipophilicity for CNS Penetration vs. More Polar Analogs

The computed XLogP3-AA value for the target compound is 0.4, reflecting a balanced lipophilicity attributable to the N-acetylpiperidine substituent [1]. In comparison, the non-acetylated 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 933731-47-6) has a lower computed logP and a more basic piperidine nitrogen (predicted pKₐ ≈ 9–10), which limits passive membrane permeability at physiological pH . The target compound's hydrogen bond donor count of 2 and acceptor count of 6 place it within favorable CNS multiparameter optimization (MPO) ranges (MW = 264.28, tPSA = 95.4 Ų), making it a suitable starting point for CNS-penetrant PRMT5 inhibitor design .

Physicochemical properties CNS drug design LogP comparison

High-Value Application Scenarios for 4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino] (CAS 1884246-71-2)


Divergent Amide Library Synthesis for PRMT5 Inhibitor Lead Optimization

Medicinal chemistry teams can use the free carboxylic acid as a shared intermediate for parallel amide coupling with diverse amine building blocks, enabling rapid exploration of the amide SAR space around the PRMT5 pharmacophore. This approach leverages the >200 analogs described in US Patent 9,675,614 B2, where IC₅₀ values range from 6.2 nM to >10,000 nM, to guide library design [1].

Metabolite Identification and Analytical Reference Standard for GSK3326595 Development

The carboxylic acid represents a putative hydrolytic metabolite of the clinical candidate GSK3326595. Analytical and DMPK groups can procure this compound as a certified reference standard (95–98% purity as per AKSci and Leyan specifications) for LC-MS/MS method development, metabolite identification, and quantification in preclinical pharmacokinetic studies .

CNS-Penetrant PRMT5 Inhibitor Design Leveraging Favorable Physicochemical Properties

With a computed XLogP3-AA of 0.4, tPSA of 95.4 Ų, and molecular weight of 264.28, the free acid scaffold falls within favorable CNS MPO desirability ranges [2]. Neuroscience-focused teams can build upon this core to design brain-penetrant PRMT5 inhibitors for glioblastoma or CNS lymphoma indications, where the amide derivative GSK3326595 is currently under clinical evaluation [1].

Lithium-Free Assay Development for Target Engagement and Phenotypic Screening

For cell-based assays where lithium ions interfere with GSK-3β or other kinase activities (Li⁺ Ki ≈ 2 mM for GSK-3), the free acid form eliminates confounding background signal [3]. Researchers can use the free acid to prepare amide test compounds directly, bypassing the lithium salt and ensuring cleaner interpretation of PRMT5-dependent cellular phenotypes.

Quote Request

Request a Quote for 4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.